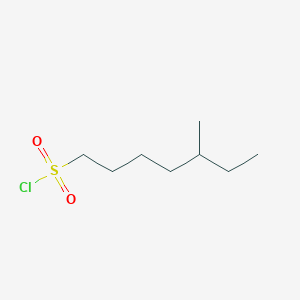

2-Ethyl-6-hexanesulfonyl chloride

Description

2-Ethyl-6-hexanesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group (-SO₂Cl) attached to a hexane backbone with an ethyl substituent at the 2-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives.

Properties

Molecular Formula |

C8H17ClO2S |

|---|---|

Molecular Weight |

212.74 g/mol |

IUPAC Name |

5-methylheptane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H17ClO2S/c1-3-8(2)6-4-5-7-12(9,10)11/h8H,3-7H2,1-2H3 |

InChI Key |

HCNJYWVNMMGDKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-hexanesulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of 2-ethyl-6-hexanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H18O3S+SOCl2→C8H17ClO2S+SO2+HCl

This reaction requires careful control of temperature and the use of an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-6-hexanesulfonyl chloride can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-hexanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate salts.

Reduction: Yields sulfides.

Oxidation: Forms sulfonic acids or sulfonates.

Scientific Research Applications

2-Ethyl-6-hexanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of surfactants, dyes, and polymers due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-hexanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. The sulfonyl group acts as an electrophile, facilitating the nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethyl-6-hexanesulfonyl chloride with three structurally related sulfonyl chlorides, based on molecular structure, hazards, and applications.

Key Observations:

Structural Differences :

- Ethanesulfonyl Chloride, 2-Chloro- : Shorter carbon chain (C2) with a chloro substituent, leading to higher volatility compared to hexane derivatives.

- Fluorinated Hexanesulfonyl Chloride : Fluorine substituents increase chemical inertness and resistance to hydrolysis but raise environmental concerns .

- Ethenesulfonyl Chloride : Unsaturated ethene backbone enhances electrophilicity, making it more reactive in nucleophilic substitutions .

Hazard Profiles: All sulfonyl chlorides exhibit skin/eye corrosion and respiratory irritation risks. Ethanesulfonyl Chloride, 2-Chloro-, lacks long-term toxicity data, necessitating stringent exposure controls .

Reactivity and Applications :

- 2-Ethyl-6-hexanesulfonyl chloride ’s ethyl group may sterically hinder reactions compared to smaller analogs like Ethanesulfonyl Chloride, 2-Chloro-.

- Fluorinated derivatives are favored in high-performance materials, while simpler analogs like Ethenesulfonyl Chloride are used in lab-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.